5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which is characterized by its five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse biological activities, making it significant in medicinal chemistry and materials science. The compound's chemical structure can be represented as follows:
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole has applications in various fields including chemistry, biology, and material science. Its potential as an antimicrobial and antifungal agent has been explored, alongside its use in drug development for anti-inflammatory and anticancer purposes .
The synthesis of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves cyclization reactions of specific precursors. Two predominant methods for synthesizing 1,2,4-oxadiazoles include:
A common synthetic pathway for 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is as follows:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while optimizing reaction conditions such as temperature and pressure .
The molecular structure of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole features:
Key structural data includes:
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo several chemical transformations:
For these reactions:
The mechanism of action for 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes and proteins. The nitrophenyl moiety can inhibit enzyme activity, leading to various biological effects including antimicrobial and anticancer activities. The specific pathways depend on the biological context and target interactions .
Key physical properties include:
Chemical properties include:
5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific applications:
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen atom and two nitrogen atoms in adjacent positions (1,2,4). This arrangement creates a unique electronic distribution characterized by significant dipole moments (approximately 3.5-4.0 Debye) that profoundly influences its chemical behavior and molecular interactions [2]. The ring system demonstrates exceptional metabolic stability compared to ester or amide bioisosteres due to its resistance to enzymatic hydrolysis, making it invaluable in medicinal chemistry for improving drug half-lives [7] [8]. This stability stems from the aromatic character (6π-electron system) that distributes electron density across the ring, reducing susceptibility to nucleophilic attack [2].
Functionally, 1,2,4-oxadiazoles serve as versatile bioisosteric replacements for carboxylic acid derivatives. The nitrogen at position 3 mimics the carbonyl oxygen of amides, while the carbon at position 5 corresponds to the carbonyl carbon, enabling similar hydrogen-bonding patterns but with enhanced hydrolytic resistance [4] [7]. This property has led to their incorporation into numerous pharmacologically active molecules, including FDA-approved drugs like Ataluren (treatment for Duchenne muscular dystrophy) and Oxolamine (antitussive) [2] . The ring's planar geometry facilitates π-stacking interactions with biological targets, while its polarity contributes to favorable solubility profiles – a critical factor in drug bioavailability [4].
Table 1: Key Structural Properties of 1,2,4-Oxadiazole Ring System
Property | Value/Range | Functional Implication |
---|---|---|
Dipole Moment | 3.5 - 4.0 D | Enhanced solubility and target binding affinity |
Bond Length (N-O) | 1.40 Å | Influences ring stability and reactivity |
Bond Angle (C-N-C) | 105-107° | Contributes to planarity and stacking interactions |
Aromatic Character | 6π-electron system | Metabolic stability and chemical robustness |
logP Contribution | ~0.4 (unsubstituted) | Modulates compound lipophilicity |
The 3-nitrophenyl substituent at position 3 of the 1,2,4-oxadiazole ring is a critical modulator of electronic properties and biological interactions. This group acts as a strong electron-withdrawing moiety due to the nitro group's resonance effect (-R effect), which significantly reduces the electron density at the oxadiazole C-3 position. This electronic perturbation enhances the ring's stability toward nucleophiles and influences its hydrogen-bond accepting capacity [2] [4]. In biological systems, the nitro group facilitates dipole-dipole interactions and serves as a hydrogen bond acceptor, particularly when positioned meta- (as in 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole), which optimizes steric accessibility compared to ortho- or para- orientations [5] [6]. The planar aromatic system enables π-π stacking with tyrosine, phenylalanine, or tryptophan residues in enzyme binding pockets, as demonstrated in docking studies with Leishmania infantum CYP51 [4].
Conversely, the ethyl group at position 5 functions primarily as an electron-donating alkyl substituent that increases the electron density at C-5. This creates an electronic asymmetry across the ring system, with C-3 being electron-deficient and C-5 electron-rich. The ethyl group contributes to enhanced lipophilicity (increasing logP by ~1.0 compared to hydrogen substitution), which improves membrane permeability – a crucial factor for compounds targeting intracellular pathogens [4] [8]. Unlike bulkier alkyl groups, ethyl maintains favorable metabolic stability by resisting oxidative degradation (unlike propyl or butyl groups) while avoiding the steric hindrance associated with branched chains [7]. This balance makes it particularly valuable in antimicrobial and antiparasitic applications where cellular penetration is essential, as observed in derivatives active against Leishmania species [4].
Table 2: Electronic and Bioactive Properties of Key Substituents in 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Substituent | Position | Electronic Effect | Biological Contributions | Applications |
---|---|---|---|---|
3-Nitrophenyl | 3 | Strong electron-withdrawing (-R) | π-π stacking, hydrogen bond acceptance, enhanced target affinity | Antiparasitic agents [4], Antibacterials [6] |
Ethyl | 5 | Moderate electron-donating (+I) | Lipophilicity enhancement, metabolic stability, membrane permeability improvement | CNS-active drugs [8], Anticancer agents |
Nitro (meta) | Nitrophenyl | Resonance withdrawal | Optimal steric accessibility for target binding, reduced steric hindrance vs. ortho/para | Enzyme inhibition (e.g., CYP51) [4] |
The synergistic combination of these substituents creates compounds with balanced physicochemical profiles. SwissADME predictions for analogs indicate high probability of oral absorption (Bioavailability Score: 0.55) and compliance with Lipinski's rules (MW: 219.20 g/mol, LogP: ~2.1, HBD: 0, HBA: 5) [4] [8]. These properties underlie the observed antileishmanial activity of Ox1 analogs against L. infantum (IC₅₀: 18.7 against promastigotes) and antibacterial potential against Gram-positive pathogens like Staphylococcus aureus through DNA gyrase inhibition [4] [6].
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole" [2]. Despite this early discovery, significant pharmacological interest emerged only in the mid-20th century, catalyzed by the identification of Oxolamine (1950s) as the first therapeutically used 1,2,4-oxadiazole derivative, marketed as a cough suppressant targeting airway sensory nerves [2] [7]. This breakthrough demonstrated the scaffold's biological relevance and stimulated further exploration of its medicinal potential.
The 1980s-1990s witnessed expansion into diverse therapeutic areas with the development of Prenoxdiazine (mucolytic/antitussive), Butalamine (vasodilator), and Fasiplon (anxiolytic) [2]. A pivotal milestone occurred with the discovery of naturally occurring 1,2,4-oxadiazoles: Quisqualic acid (from Quisqualis indica seeds) and Phidianidines A/B (from sea slug Phidiana militaris) in the early 2000s. Phidianidines demonstrated potent in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism at protein-tyrosine phosphatase 1B (PTP1B), validating the scaffold's relevance to oncology and metabolic disorders [2].
Synthetic methodology advanced significantly in 2001 when Gangloff, Rice, and colleagues developed the first room-temperature cyclization of O-acylamidoximes using tetrabutylammonium fluoride (TBAF), overcoming previous limitations requiring high-temperature conditions (>100°C) that degraded sensitive functional groups [7]. This innovation expanded accessible chemical space, enabling incorporation of thermolabile motifs like peptides and advanced intermediates. Subsequent methodologies like microwave-assisted synthesis (Oliveira et al.) further improved efficiency, achieving yields of 76-85% in minutes versus hours for conventional heating [4].
The 2010s marked the era of FDA-approved 1,2,4-oxadiazole drugs: Pleconaril (antiviral, 2011), Ataluren (nonsense mutation readthrough, 2014), and Opicapone (COMT inhibitor for Parkinson's, 2016) [2] [7] . Contemporary research focuses on multitargeting ligands, exemplified by derivatives addressing Alzheimer's pathology through simultaneous acetylcholinesterase inhibition (IC₅₀: 0.00098-0.07920 µM), monoamine oxidase-B inhibition, and antioxidant activity [8].
Table 3: Historical Milestones in 1,2,4-Oxadiazole Research and Development
Year | Milestone Achievement | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Established fundamental heterocyclic chemistry |
1950s | Oxolamine development (First-In-Class drug) | Validated therapeutic potential; launched scaffold pharmacology |
2001 | Room-temperature cyclization (TBAF method) by Gangloff/Rice | Enabled synthesis of thermally sensitive derivatives |
2011 | Isolation of Phidianidines A/B from Phidiana militaris | Demonstrated natural occurrence and potent bioactivity (cytotoxicity, PTP1B agonism) |
2014 | FDA approval of Ataluren (PTC124) | Clinical validation for genetic disorders; $5.6B market valuation (2023) |
2020s | Multitarget anti-Alzheimer derivatives (e.g., compound 2b) | IC₅₀ values surpassing Donepezil; integration of cholinesterase/MAO-B/antioxidant activities |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7